2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene
Description
2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene is an organic compound characterized by the presence of chlorine and fluorine atoms attached to a phenyl ring, along with a pentene chain
Properties
IUPAC Name |
1-chloro-3-(4-chloropent-4-enyl)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2F/c1-8(12)3-2-4-9-5-10(13)7-11(14)6-9/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYNQWXNUVFOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1=CC(=CC(=C1)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene typically involves the reaction of 3-chloro-5-fluorophenyl derivatives with appropriate chlorinated pentene precursors. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. For example, the reaction may be carried out in the presence of a palladium catalyst and a suitable base under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The double bond in the pentene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce ketones or alcohols .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules, enabling the development of novel compounds for various applications.
Biology
- Biological Activity Studies : Research into its interactions with biomolecules has shown potential antimicrobial properties and cytotoxic effects against cancer cell lines. The presence of halogens enhances its reactivity with biological targets, which may lead to the development of new therapeutic agents .
Medicine
- Pharmaceutical Intermediate : It is investigated as a potential active ingredient in drug development, specifically targeting metabolic pathways through enzyme inhibition or modulation .
Industry
- Material Development : The compound can be utilized in creating new materials with unique properties, such as polymers and coatings that exhibit enhanced performance characteristics.
The biological activities associated with 2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene include:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | IC50 values against various cancer cell lines | |
| Biodegradation | Degradation by specific microbial strains |
Case Studies
- Antimicrobial Evaluation : A study demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
- Cytotoxicity Assessment : In vitro tests on human leukemia cell lines revealed cytotoxic effects comparable to established chemotherapeutic agents, indicating its promise as a lead compound for further drug development.
- Environmental Impact and Biodegradation : Research showed that specific bacterial strains could metabolize this compound effectively, highlighting its potential utility in bioremediation efforts while also raising concerns about toxicity at high concentrations .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluorophenylboronic acid: Similar in structure but with a boronic acid group instead of a pentene chain.
2-Chloro-5-(3-fluorophenyl)-3-methoxypyridine: Contains a methoxypyridine ring instead of a pentene chain.
Uniqueness
2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene is unique due to the combination of its pentene chain and the specific positioning of chlorine and fluorine atoms on the phenyl ring.
Biological Activity
2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene is an organic compound notable for its unique structure, which includes both chlorine and fluorine substituents on a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental biology, due to its potential biological activities and interactions with biomolecules.
The compound's molecular formula is , characterized by a pentene chain that contributes to its reactivity. The presence of electronegative halogens (chlorine and fluorine) can significantly influence its biological interactions, enhancing its binding affinity to specific targets within biological systems.
The biological activity of 2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene is primarily mediated through its interaction with various enzymes and receptors. The halogen substituents can alter the compound's electronic properties, potentially leading to increased reactivity with nucleophiles in biological systems. Research indicates that such compounds can act as inhibitors or modulators of enzymatic activity, affecting metabolic pathways and cellular responses.
Biological Activity Overview
Research has documented several biological activities associated with 2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Biodegradation : Certain microbial strains have demonstrated the ability to degrade this compound, indicating potential environmental implications and applications in bioremediation .
Table 1: Biological Activities of 2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | IC50 values against cancer cells | |
| Biodegradation | Degradation by specific microbial strains |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of 2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene against various pathogens. The compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential use as an antimicrobial agent in pharmaceuticals.
Case Study 2: Cytotoxicity Assessment
In vitro tests were conducted on human leukemia cell lines (CEM) where the compound displayed cytotoxic effects with an IC50 value indicating effectiveness comparable to established chemotherapeutic agents. This suggests its potential as a lead compound for further drug development .
Case Study 3: Environmental Impact and Biodegradation
Research into the biodegradation pathways of this compound revealed that specific bacterial strains could metabolize it effectively. The degradation process was found to be concentration-dependent, highlighting both its potential toxicity at high levels and its utility in bioremediation efforts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
